3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde
Description
Properties
IUPAC Name |
3-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7-4-8(5-14)2-3-9(7)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYRNBZYBUZWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological effects, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound (C10H9F3O3) features a trifluoroethoxy group that significantly influences its biological activity due to the electronegative nature of fluorine atoms. This group enhances lipophilicity and can modify the pharmacokinetic properties of the molecule.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties. The following table summarizes the antibacterial activity against various Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Type | Zone of Inhibition (mm) |
|---|---|---|
| 4a | Bacillus subtilis | 8 |
| 4b | Staphylococcus aureus | 22 |
| 4c | Escherichia coli | 10 |
| 4d | Proteus vulgaris | 12 |
| 4e | A. niger | 13 |
These results indicate that compounds derived from this compound show significant antibacterial activity compared to standard drugs .
Antifungal Activity
In addition to antibacterial effects, the compound also exhibits antifungal properties. The antifungal activity was assessed against several fungal strains, with notable findings as follows:
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4e | A. niger | 13 |
| 4f | Candida albicans | 11 |
These results suggest that certain derivatives possess strong antifungal activity, making them potential candidates for further development in antifungal therapies .
Anticancer Activity
The anticancer potential of compounds related to this compound has been investigated in various cancer cell lines. A specific derivative was tested against A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The following IC50 values were observed:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | <5 |
| MCF7 | 10 |
| HCT116 | 15 |
| PC3 | 20 |
These findings indicate that the compound exhibits potent antiproliferative effects, particularly against lung cancer cells .
The biological activities of this compound can be attributed to its ability to induce cell cycle arrest in cancer cells. For instance, treatment with certain derivatives resulted in significant G2/M phase arrest in MCF7 cells. This suggests that the compound may interfere with cellular processes crucial for cancer cell proliferation .
Case Studies
- Antibacterial Efficacy : In a study evaluating various derivatives of benzaldehyde compounds, those containing the trifluoroethoxy moiety showed enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria when compared to their non-fluorinated counterparts .
- Anticancer Properties : Another investigation highlighted the efficacy of a specific derivative in inhibiting growth in multiple cancer cell lines, showcasing its potential as a lead compound for developing new anticancer agents .
Scientific Research Applications
Chemical Synthesis
3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde is widely used as an intermediate in the synthesis of more complex organic molecules. Its trifluoroethoxy group enhances its reactivity and solubility, making it a valuable building block in organic chemistry.
Biological Research
The compound has been investigated for its potential biological activities:
- Anticancer Activity : Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). The reported IC50 values for these cell lines are below 5 μM, indicating potent activity compared to established drugs like sorafenib .
| Cell Line | IC50 Value (μM) | Comparison Drug |
|---|---|---|
| MCF7 | <5 | Sorafenib |
| PC3 | <5 | Sorafenib |
- Mechanism of Action : The compound interacts with biomolecules by forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or modulate signaling pathways critical for cell proliferation and survival .
Pharmaceutical Development
The therapeutic potential of this compound is under exploration for various conditions:
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.
- Neurological Disorders : As a neutral sphingomyelinase 2 inhibitor, it shows promise in treating neurological disorders by affecting ceramide biosynthesis .
Case Study 1: Anticancer Activity
A study published in MDPI evaluated a series of compounds related to this compound for their anticancer properties. The synthesized compounds showed significant inhibition of cell proliferation in multiple cancer cell lines, demonstrating the potential of this compound class in cancer therapy .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of derivatives involving this compound highlighted its role as a precursor in creating more complex structures with enhanced biological activities. The yields from these syntheses were consistently high (up to 98%), indicating efficient production methods that could be scaled for industrial applications .
Industrial Applications
In addition to its roles in research and development, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for applications in the formulation of advanced materials that require specific chemical characteristics.
Comparison with Similar Compounds
(E)-3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzaldehyde oxime
- Structure : The benzaldehyde group is replaced with an oxime (-CH=N-OH) at the 4-position.
- Properties : The oxime derivative exhibits a molecular weight of 371.3 g/mol (ESI-MS) and improved water solubility due to the polar oxime group.
- Activity : Demonstrates enhanced anticancer activity against breast cancer cell lines (IC₅₀ = 2.1 µM) compared to the parent benzaldehyde (IC₅₀ = 5.8 µM), attributed to increased hydrogen-bonding capacity .
3-Methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde
- Structure : Retains the benzaldehyde core but introduces a methoxy group at the 3-position.
- Properties : Molecular weight of 356.3 g/mol (ESI-MS). The methoxy group slightly reduces lipophilicity (logP = 2.1 vs. 2.4 for the parent compound).
- Activity : Moderate anticancer activity (IC₅₀ = 7.3 µM) but serves as a precursor for more potent derivatives like oximes and ureas .
Analogs in Pharmaceutical Formulations
Lansoprazole and Derivatives
- Lansoprazole : A PPI containing a sulfinyl benzimidazole moiety linked to the 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine group. The benzaldehyde derivative is a synthetic precursor.
Preparation Methods
Trifluoroethoxylation of 3-Methylphenol
The initial step is the conversion of 3-methylphenol into its trifluoroethoxy derivative by reaction with trifluoroethanol. This process typically requires a base catalyst to facilitate the nucleophilic substitution of the phenolic hydroxyl group by the trifluoroethoxy moiety.
-
- Starting material: 3-methylphenol
- Reagent: 2,2,2-trifluoroethanol
- Catalyst: Base such as potassium carbonate or sodium hydride
- Solvent: Aprotic solvents like dimethylformamide (DMF) or acetonitrile
- Temperature: Elevated temperatures (e.g., 80–100 °C)
- Reaction time: Several hours to overnight
$$
\text{3-methylphenol} + \text{CF}3\text{CH}2\text{OH} \xrightarrow[\text{Base}]{\text{Heat}} \text{3-methyl-4-(2,2,2-trifluoroethoxy)phenol}
$$
This step yields the trifluoroethoxy-substituted aromatic intermediate, which is then subjected to formylation.
Formylation to Introduce the Aldehyde Group
The formylation of the trifluoroethoxy-substituted aromatic compound is commonly achieved via electrophilic aromatic substitution using formylating agents such as the Vilsmeier-Haack reagent or Reimer-Tiemann reaction conditions.
-
- Formylating agent: POCl3/DMF complex (Vilsmeier-Haack reagent)
- Solvent: DMF or dichloromethane
- Temperature: 0–80 °C depending on the reagent and scale
- Reaction time: 1–6 hours
$$
\text{3-methyl-4-(2,2,2-trifluoroethoxy)phenol} \xrightarrow[\text{POCl}_3/\text{DMF}]{\text{Heat}} \text{3-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde}
$$
This step introduces the aldehyde functional group at the para position relative to the methyl substituent.
Representative Synthetic Procedure (Based on Vulcanchem Data)
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Trifluoroethoxylation of 3-methylphenol | 3-methylphenol, trifluoroethanol, base, DMF, 80 °C overnight | High (not specified) | Formation of trifluoroethoxy intermediate |
| 2 | Formylation of trifluoroethoxy intermediate | POCl3/DMF, 0–80 °C, 3–6 hours | High (not specified) | Introduction of aldehyde group |
This synthetic route is scalable and suitable for research and industrial applications, with purification typically involving crystallization or chromatographic techniques to achieve high purity.
Alternative Synthetic Insights from Related Compounds
While direct literature on this compound is limited, related compounds such as 2-methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde have been synthesized via similar methodologies involving etherification followed by formylation under acidic catalysis and heating. These methods confirm the viability of ether formation followed by electrophilic substitution as a general strategy.
Research Findings and Reaction Monitoring
- Reaction progress is typically monitored by thin-layer chromatography (TLC) using solvent systems such as petroleum ether:ethyl acetate (3:1).
- Purity and identity confirmation are achieved by mass spectrometry (e.g., ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.
- Yields reported for related trifluoroethoxy benzaldehydes are generally high, often exceeding 90%, indicating efficient synthetic protocols.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|
| Trifluoroethoxylation | 3-methylphenol, trifluoroethanol, base | Base catalyst, 80 °C, DMF | Formation of trifluoroethoxy intermediate |
| Formylation | POCl3/DMF (Vilsmeier-Haack reagent) | 0–80 °C, 3–6 hours | Introduction of aldehyde group |
| Purification | Crystallization or chromatography | Standard lab purification | High purity this compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde, and how can reaction yields be maximized?
- Methodology : The synthesis typically involves etherification of a benzaldehyde precursor with 2,2,2-trifluoroethyl groups. Key steps include:
- Substitution reactions : Introducing the trifluoroethoxy group via nucleophilic aromatic substitution under anhydrous conditions using potassium carbonate as a base .
- Bromination : For brominated analogs (e.g., 2-bromo derivatives), N-bromosuccinimide (NBS) in dichloromethane is effective, with yields dependent on stoichiometry and reaction time .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity .
- Optimization : Monitor reaction progress via TLC. Adjust solvent polarity and catalyst loading (e.g., NaH in THF for deprotonation) to enhance efficiency .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR :
- ¹H NMR : Look for characteristic peaks: aldehyde proton (~10 ppm), aromatic protons (6.5–8.0 ppm), and trifluoroethoxy CF₃ group (δ ~4.5 ppm for OCH₂CF₃) .
- ¹³C NMR : Aldehyde carbon (~190 ppm), aromatic carbons (110–150 ppm), and CF₃ carbon (quartet at ~125 ppm due to J coupling) .
Q. What are the common applications of this compound in pharmaceutical intermediate synthesis?
- Role : Serves as a key intermediate in proton pump inhibitors (e.g., Lansoprazole). The trifluoroethoxy group enhances metabolic stability and bioavailability .
- Reactions : Participates in sulfonylation or sulfoxidation to form benzimidazole derivatives, critical for antiulcer drug scaffolds .
Advanced Research Questions
Q. How does the trifluoroethoxy substituent influence electronic and steric properties in reaction mechanisms?
- Electronic Effects : The strong electron-withdrawing nature of CF₃ alters aromatic ring electron density, directing electrophilic substitution to specific positions (e.g., para to the methoxy group) .
- Steric Effects : The bulky trifluoroethoxy group may hinder access to reactive sites, requiring optimized catalysts (e.g., Pd-based catalysts for cross-coupling) .
- Computational Insights : DFT studies predict charge distribution and transition states, aiding in rational design of derivatives .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Technique : Single-crystal X-ray diffraction (employing SHELX programs) provides precise bond lengths and angles. For example, dihedral angles between aromatic rings and substituents confirm spatial orientation .
- Case Study : A related dialdehyde structure revealed a "w" conformation via crystallography, highlighting intermolecular CH-π interactions critical for packing .
Q. What strategies address contradictions in reported reaction yields or byproduct formation?
- Root Causes : Variability arises from moisture sensitivity, oxygen exposure, or incomplete purification.
- Solutions :
- Use anhydrous solvents and inert atmospheres (N₂/Ar) .
- Employ GC-MS or HPLC to identify byproducts (e.g., over-oxidized or dimerized species) .
- Reproduce conditions from literature with controlled variables (temperature, catalyst loading) .
Q. How can group-based toxicological evaluations (e.g., EFSA guidance) predict the safety of novel derivatives?
- Approach : Apply the EFSA FGE.52 framework, which uses structural analogs (e.g., 2-hydroxy-4-methoxybenzaldehyde) to infer toxicity. Key parameters include genotoxicity assays (Ames test) and metabolic pathways (cytochrome P450 interactions) .
- Limitations : Differences in substituents (e.g., trifluoroethoxy vs. methoxy) may require additional in vitro hepatotoxicity studies .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
